

# Nesvategrast (OTT166): A Technical Overview of a Novel RGD Integrin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Nesvategrast** (also known as OTT166 and SF0166) is a small molecule, selective RGD integrin inhibitor that has been investigated for the treatment of ophthalmic diseases, particularly diabetic retinopathy. Developed as a topical eye drop, its design aims for optimal physicochemical properties to ensure distribution to the retina in high concentrations. This document provides a comprehensive technical overview of **Nesvategrast**, including its molecular structure, mechanism of action, and available preclinical data.

### **Molecular Structure and Properties**

**Nesvategrast** is a potent and selective antagonist of  $\alpha\nu\beta3$ ,  $\alpha\nu\beta6$ , and  $\alpha\nu\beta8$  integrins. Its chemical and physical properties are summarized below.



| Property          | Value                                                                                                                                                        |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C23H27F2N5O4                                                                                                                                                 |
| Molecular Weight  | 475.49 g/mol                                                                                                                                                 |
| IUPAC Name        | (3S)-3-[6-<br>(difluoromethoxy)pyridin-3-<br>yl]-3-[2-oxo-3-[3-(5,6,7,8-<br>tetrahydro-1,8-naphthyridin-2-<br>yl)propyl]imidazolidin-1-<br>yl]propanoic acid |
| InChI Key         | IGUVQCZYMKVWFL-<br>SFHVURJKSA-N                                                                                                                              |
| Canonical SMILES  | C1CC2=C(NC1)N=C(C=C2)C<br>CCN3CCN(C3=O)C(CC(=O)O)<br>C4=CN=C(C=C4)OC(F)F                                                                                     |
| CAS Number        | 1621332-91-9                                                                                                                                                 |

#### **Mechanism of Action: Integrin Antagonism**

Nesvategrast functions as a selective inhibitor of key RGD (Arginine-Glycine-Aspartic acid) integrin subtypes, particularly  $\alpha\nu\beta3$ . Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. The  $\alpha\nu\beta3$  integrin is known to play a crucial role in angiogenesis (the formation of new blood vessels), a key pathological process in diabetic retinopathy and wet age-related macular degeneration.

By binding to  $\alpha v \beta 3$  integrins, **Nesvategrast** blocks the interaction with their natural ligands in the extracellular matrix, such as vitronectin. This inhibition disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in neovascularization.

#### **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway inhibited by **Nesvategrast**.





Click to download full resolution via product page

**Nesvategrast** inhibits the  $\alpha v\beta 3$  integrin signaling cascade.

## **Preclinical Efficacy**

Preclinical studies have demonstrated the potency and selective activity of **Nesvategrast**.

| Parameter                                     | Value           | Cell Lines/Model               | Source |
|-----------------------------------------------|-----------------|--------------------------------|--------|
| ΙC50 (ανβ3)                                   | 0.6 nM          | Human                          |        |
| ΙC50 (ανβ6)                                   | 8 nM            | Human                          |        |
| ΙC50 (ανβ8)                                   | 13 nM           | Human                          | _      |
| IC50 (Cellular<br>Adhesion to<br>Vitronectin) | 7.6 pM to 76 nM | Human, rat, rabbit,<br>and dog | -      |

**Nesvategrast** has also shown efficacy in in vivo models of ocular neovascularization. In a mouse model of oxygen-induced retinopathy, it was found to decrease neovascularization. Furthermore, in a chick chorioallantoic membrane (CAM) model, **Nesvategrast** inhibited angiogenesis stimulated by basic fibroblast growth factor (bFGF) in a dose-dependent manner.

#### **Experimental Protocols**



Detailed, step-by-step experimental protocols for **Nesvategrast** are proprietary and not publicly available. However, based on the reported preclinical data, a general workflow for evaluating a topical integrin antagonist like **Nesvategrast** can be outlined.

#### **General Experimental Workflow**



Click to download full resolution via product page

A generalized workflow for the development of **Nesvategrast**.

## **Clinical Development**

**Nesvategrast** has been evaluated in a Phase 2 clinical trial, known as the DR:EAM (Diabetic Retinopathy: Early Active Management) study, for the treatment of diabetic retinopathy. The trial was a randomized, double-masked, vehicle-controlled, multicenter study designed to assess the safety and efficacy of OTT166 ophthalmic solution. While the drug was found to be safe and well-tolerated, the primary efficacy endpoint of a statistically significant improvement in the Diabetic Retinopathy Severity Scale (DRSS) was not met.

#### Conclusion



**Nesvategrast** (OTT166) is a potent and selective small molecule inhibitor of RGD integrins with a well-defined molecular structure and mechanism of action. Its design for topical administration to the eye for the treatment of retinal diseases like diabetic retinopathy is innovative. While preclinical studies demonstrated promising anti-angiogenic activity, it did not meet its primary efficacy endpoint in a Phase 2 clinical trial. Further analysis of the full dataset from the DR:EAM study will be crucial in determining the future development path for this compound.

• To cite this document: BenchChem. [Nesvategrast (OTT166): A Technical Overview of a Novel RGD Integrin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610802#nesvategrast-ott166-molecular-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com